molecular formula C63H79N5O19 B1449496 FKBP12 PROTAC dTAG-7 CAS No. 2064175-32-0

FKBP12 PROTAC dTAG-7

カタログ番号 B1449496
CAS番号: 2064175-32-0
分子量: 1210.3 g/mol
InChIキー: IFCAWDLUIZXIPI-FJDAOBEISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

FKBP12 PROTAC dTAG-7 (dTAG-7) is a heterobifunctional degrader . It is a degrader of FKBP12F36V with expression of FKBP12 F36V in-frame with a protein of interest . Additionally, it is a selective degrader of BET bromodomain transcriptional co-activator BRD4 by bridging BET bromodomains to an E3 ubiquitin ligase CRBN .


Synthesis Analysis

The initial synthesis of FKBP-focused PROTACs yielded a plethora of active PROTACs for FKBP12 . Linker-based optimization of first-generation FKBP51 PROTACs led to the PROTAC SelDeg51 with improved cellular activity, selectivity, and high cooperativity .


Molecular Structure Analysis

The structural analysis of a binary FKBP12:PROTAC complex revealed the molecular basis for negative cooperativity . The molecular weight of FKBP12 PROTAC dTAG-7 is 1210.32 .


Chemical Reactions Analysis

FKBP12 PROTAC dTAG-7 is a cell-permeable heterobifunctional adation tag (dTAG) small molecule that engages FKBP12F36V and CRBN . It selectively degrades FKBP12F36V in a CRBN-dependent manner in cells .


Physical And Chemical Properties Analysis

FKBP12 PROTAC dTAG-7 has a molecular weight of 1210.32 and a formula of C63H79N5O19 . It appears as a solid, white to off-white in color . It is soluble in DMSO at 150 mg/mL with ultrasonic assistance .

科学的研究の応用

Protein Degradation

FKBP12 PROTAC dTAG-7 is a first-generation degrader for mutant FKBP12 F36V fusion proteins . It comprises a ligand selective for F36V single-point mutated FKBP12, a linker, and a cereblon-binding ligand . The application of dTAG-7 induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins in vitro and in vivo .

Target Validation

dTAG-7 is useful as an alternative to genetic methods for target validation . It is generalizable to a range of fusion proteins , providing new opportunities to overcome some of the current limitations associated with traditional small-molecule therapeutics and gene silencing approaches .

Subcellular Localization

The subcellular context of a protein of interest (POI) can affect the efficacy of PROTAC-mediated degradation . Differentially localized proteins displayed varying levels of degradation using the same respective PROTACs , suggesting that the subcellular context of the POI can influence the efficacy of PROTAC-mediated POI degradation .

E3 Ligase Recruitment

PROTACs bring a POI into spatial proximity of an E3 ubiquitin ligase, promoting POI ubiquitylation and proteasomal degradation . The subcellular location of the POI and access to the E3 ligase being recruited potentially impacts PROTAC efficacy .

Fusion Protein Degradation

FKBP12F36V can be expressed as a fusion with a target protein of interest using genome engineering techniques, via transgene expression or CRISPR-mediated locus-specific knock-in . The application of dTAG-7 induces rapid, reversible, and selective degradation of these FKBP12 F36V fusion proteins .

Therapeutic Applications

Targeted protein degradation (TPD) is a promising strategy for both therapeutics and research . By promoting the degradation of specific proteins, dTAG-7 could potentially be used to treat diseases caused by the overexpression or abnormal activity of these proteins .

作用機序

Target of Action

FKBP12 PROTAC dTAG-7, also known as dTAG-7, is a heterobifunctional degrader . It primarily targets two proteins: FKBP12F36V and BET bromodomain transcriptional co-activator BRD4 . FKBP12F36V is a mutant form of the FK506 binding protein 12 (FKBP12), and BRD4 is a member of the bromodomain and extra-terminal motif (BET) family .

Mode of Action

FKBP12 PROTAC dTAG-7 operates by bridging its targets to an E3 ubiquitin ligase, specifically cereblon (CRBN) . This connection promotes the ubiquitination and subsequent proteasomal degradation of the target proteins . In other words, FKBP12 PROTAC dTAG-7 acts as a molecular glue, bringing the target proteins and the E3 ubiquitin ligase into close proximity, which triggers the degradation process .

Biochemical Pathways

The action of FKBP12 PROTAC dTAG-7 affects the ubiquitin-proteasome system, a crucial pathway responsible for protein degradation in cells . By promoting the degradation of FKBP12F36V and BRD4, FKBP12 PROTAC dTAG-7 can influence various downstream effects related to the functions of these proteins .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed within the body’s cells. The exact metabolic pathways and excretion mechanisms of FKBP12 PROTAC dTAG-7 remain to be determined.

Result of Action

The degradation of FKBP12F36V and BRD4 by FKBP12 PROTAC dTAG-7 can have various molecular and cellular effects. For instance, the degradation of BRD4 can influence gene expression, as BRD4 is known to play a key role in transcriptional regulation . Similarly, the degradation of FKBP12F36V can affect the functions of this protein, which include protein-protein interactions and the regulation of calcium channels .

Action Environment

The efficacy and stability of FKBP12 PROTAC dTAG-7 can be influenced by various environmental factors. For example, the subcellular location of the target proteins can affect the efficacy of PROTAC-mediated degradation . Furthermore, the presence of other proteins or molecules in the cellular environment could potentially interact with FKBP12 PROTAC dTAG-7, influencing its stability and action .

Safety and Hazards

FKBP12 PROTAC dTAG-7 is a research chemical and is not intended for use in patients . If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

将来の方向性

The dTAG system, which includes FKBP12 PROTAC dTAG-7, is based on the ligand AP1867, which selectively binds the mutant variants of FKBP12 protein, FKBP12 F36V, but not its wild type form . This system has shown promise in the field of targeted therapy .

特性

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAWDLUIZXIPI-FJDAOBEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H79N5O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FKBP12 PROTAC dTAG-7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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